(2-((2-Bromo-3-methylphenoxy)methoxy)ethyl)trimethylsilane
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Overview
Description
(2-((2-Bromo-3-methylphenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound that features a brominated aromatic ring and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Bromo-3-methylphenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 2-bromo-3-methylphenol with (2-bromoethoxy)trimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-((2-Bromo-3-methylphenoxy)methoxy)ethyl)trimethylsilane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether can be employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include the corresponding hydrogenated aromatic compounds.
Scientific Research Applications
(2-((2-Bromo-3-methylphenoxy)methoxy)ethyl)trimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of (2-((2-Bromo-3-methylphenoxy)methoxy)ethyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the trimethylsilane group can stabilize intermediates and transition states in various reactions. The aromatic ring can undergo electrophilic and nucleophilic aromatic substitution reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-3-methylphenol): A precursor in the synthesis of (2-((2-Bromo-3-methylphenoxy)methoxy)ethyl)trimethylsilane.
(2-Bromoethyl)trimethylsilane: Another organosilicon compound with similar reactivity.
(2-Bromo-3-methoxyphenyl)trimethylsilane: A compound with a similar structure but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the combination of a brominated aromatic ring and a trimethylsilane group, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
2-[(2-bromo-3-methylphenoxy)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-11-6-5-7-12(13(11)14)16-10-15-8-9-17(2,3)4/h5-7H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEWHLCTFIJBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCOCC[Si](C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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